2-Naphthaleneethanimidamide
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Overview
Description
2-Naphthaleneethanimidamide is an organic compound with the molecular formula C12H12N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanimidamide group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneethanimidamide typically involves the reaction of 2-naphthylamine with an appropriate reagent to introduce the ethanimidamide group. One common method involves the reaction of 2-naphthylamine with ethyl chloroformate, followed by treatment with ammonia to yield the desired product . The reaction conditions generally require a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ethanimidamide group to other functional groups, such as amines.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the naphthalene ring.
Scientific Research Applications
2-Naphthaleneethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Naphthaleneethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
2-Naphthaleneethanimidamide can be compared with other similar compounds, such as:
2-Naphthylamine: A precursor in the synthesis of this compound, known for its use in dye production.
Naphthalene diimides: Compounds with similar aromatic structures, used in electronic devices and as anticancer agents.
Naphthoquinones: Oxidized derivatives of naphthalene with applications in medicine and industry.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
70009-01-7 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-naphthalen-2-ylethanimidamide |
InChI |
InChI=1S/C12H12N2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H3,13,14) |
InChI Key |
LHYUMRWJTVKTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=N)N |
Origin of Product |
United States |
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